molecular formula C24H24N2O3 B238794 N-(4-benzamido-3-methylphenyl)-4-propoxybenzamide

N-(4-benzamido-3-methylphenyl)-4-propoxybenzamide

Cat. No.: B238794
M. Wt: 388.5 g/mol
InChI Key: TUBZBYGYBBIHCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-benzamido-3-methylphenyl)-4-propoxybenzamide is an organic compound with the molecular formula C24H24N2O3. It is a derivative of benzamide and is characterized by the presence of benzoylamino and propoxybenzamide groups.

Properties

Molecular Formula

C24H24N2O3

Molecular Weight

388.5 g/mol

IUPAC Name

N-(4-benzamido-3-methylphenyl)-4-propoxybenzamide

InChI

InChI=1S/C24H24N2O3/c1-3-15-29-21-12-9-19(10-13-21)23(27)25-20-11-14-22(17(2)16-20)26-24(28)18-7-5-4-6-8-18/h4-14,16H,3,15H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

TUBZBYGYBBIHCW-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3)C

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-benzamido-3-methylphenyl)-4-propoxybenzamide can be achieved through several routes. One common method involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. The reaction is typically carried out in a microreactor system to optimize reaction conditions and improve yield. The selective acylation process is relatively complex due to the different chemical environments of the amine groups .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow processes. This approach allows for better control over reaction kinetics and improved selectivity. The use of microreactor systems in industrial production ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-benzamido-3-methylphenyl)-4-propoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoyl derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-(4-benzamido-3-methylphenyl)-4-propoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-benzamido-3-methylphenyl)-4-propoxybenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved are still under investigation, but it is known to affect various signaling pathways related to cell growth and differentiation .

Comparison with Similar Compounds

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